N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2,3,4,5,6-pentamethylbenzyl chloride.
Formation of Intermediate: The 3,5-dimethylphenylamine reacts with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.
Acylation: The intermediate is then acylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved products with free amine and thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
- N-ethyl-4-methoxy-N-phenylbenzamide
- 4-methoxy-N-phenylbenzamide
Uniqueness
N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide is unique due to its multiple methyl groups and the presence of a sulfanyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOS/c1-13-8-14(2)10-20(9-13)23-22(24)12-25-11-21-18(6)16(4)15(3)17(5)19(21)7/h8-10H,11-12H2,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNJMRKUPMDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC2=C(C(=C(C(=C2C)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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